8-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride is a chemical compound with the molecular formula . It is a derivative of benzazepine, characterized by a bicyclic structure that includes a benzene ring fused to an azepine ring. This compound is notable for its potential applications in pharmacology and medicinal chemistry, particularly due to its interactions with neurotransmitter systems in the brain, particularly dopamine receptors .
The compound is classified under the category of benzazepines, which are known for their diverse biological activities. It is primarily sourced through synthetic methods involving bromination of 2,3,4,5-tetrahydro-1H-1-benzazepine. Its hydrochloride form enhances solubility in aqueous solutions, making it suitable for various scientific applications .
The synthesis of 8-bromo-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride typically involves the bromination of 2,3,4,5-tetrahydro-1H-1-benzazepine. Common methods include:
The synthesis can be performed using batch or continuous flow methods. In industrial settings, continuous flow reactors are preferred for their efficiency and ability to maintain consistent product quality and yield. The typical reaction conditions involve maintaining specific temperatures and reaction times to optimize yield and minimize by-products .
The molecular structure of 8-bromo-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride features:
The compound has a molecular weight of approximately 262.57 g/mol. Its structural formula can be represented as follows:
8-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride participates in several chemical reactions:
These reactions are crucial for modifying the compound's properties and enhancing its biological activity. The choice of reagents and conditions significantly influences the reaction outcomes and product purity.
8-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride primarily acts as an antagonist at dopamine receptors, specifically targeting D1-like dopamine receptors. This interaction can modulate various cellular signaling pathways.
The binding affinity and efficacy at these receptors can lead to alterations in intracellular signaling cascades, impacting levels of cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) activity. These changes can influence neuronal excitability and neurotransmitter release .
Relevant data from studies indicate that its solubility and stability make it suitable for various applications in research settings .
8-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride has several scientific uses:
Bromination of the benzazepine scaffold requires precise regiocontrol to avoid polybromination. Two primary methods are employed:
Electrophilic Aromatic Substitution (EAS):Uses bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane at 0–5°C. Achieves >85% regioselectivity for the meta-brominated product due to the electron-donating effect of the azepine nitrogen. Reaction times exceed 12 hours to minimize dihydrobenzazepine byproducts [4] .
Free-Radical Bromination:Initiates with UV light or peroxides in inert solvents (e.g., CCl₄). While faster (2–4 hours), this method risks over-bromination, reducing yields to 60–70%. Optimal for substrates with electron-withdrawing groups [4].
Table 1: Comparative Bromination Methods
Method | Reagent | Temperature | Regioselectivity | Yield |
---|---|---|---|---|
EAS | Br₂/NBS | 0–5°C | >85% meta | 75–85% |
Free-Radical | Br₂/hν | Reflux | 60–70% meta | 60–70% |
Ring closure forms the saturated azepine core. Key approaches include:
Friedel-Crafts Alkylation:Reacts N-(2-bromoethyl)-4-bromoaniline derivatives with AlCl₃ (Lewis acid) in melt-phase conditions (120–140°C). Achieves 80–85% cyclization efficiency but requires rigorous anhydrous conditions to prevent hydrolysis [8] [10].
Leuckart-Wallach Reaction:Reductive amination of keto-precursors (e.g., 2-(3-bromophenyl)ethylamine) using formic acid. Yields 70–75% with ammonia-borane complexes as reducing agents. Minimizes racemization but necessitates post-synthesis chiral resolution [4] [8].
Table 2: Ring-Closure Techniques
Method | Catalyst/Reagent | Conditions | Yield | Limitations |
---|---|---|---|---|
Friedel-Crafts Alkylation | AlCl₃ | 130°C, melt-phase | 80–85% | Moisture sensitivity |
Leuckart-Wallach | HCOOH/NH₄BH₃ | 100°C, 6 hours | 70–75% | Chiral impurity formation |
Salt formation enhances stability and crystallinity. Critical parameters:
Thermal Analysis:Differential scanning calorimetry (DSC) shows a sharp endotherm at 218–220°C, confirming crystalline stability. Hygroscopicity is negligible below 70% relative humidity [1] [6].
Industrial production prioritizes yield optimization and impurity control:
Continuous Flow Bromination:NBS and tetrahydrobenzazepine precursors react in microreactors (residence time: 2 minutes) at 25°C. Delivers 90% conversion with <2% dibromide impurities. Automated temperature control outperforms batch methods, which exhibit thermal runaway risks [10].
Integrated Crystallization:Couples reaction output with antisolvent (cyclohexane) injection in tubular crystallizers. Achieves 95% salt recovery and reduces solvent use by 40% versus batch processing. Particle size distribution (PSD) is tightly controlled (d₉₀ < 50 µm) [5] [10].
Table 3: Industrial Process Economics
Parameter | Batch Process | Continuous Flow | Improvement |
---|---|---|---|
Bromination Yield | 75% | 90% | +15% |
Solvent Consumption | 120 L/kg | 70 L/kg | -42% |
Purity | 92% | 98% | +6% |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1